N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-5-29-14-21-23(28-29)24(32)30(13-19-8-6-16(2)7-9-19)25(27-21)33-15-22(31)26-20-11-17(3)10-18(4)12-20/h6-12,14H,5,13,15H2,1-4H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOLPGSBCMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research findings and case studies.
Chemical Structure
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The key structural features include:
- A 3,5-dimethylphenyl moiety.
- A thioacetamide group linked to a pyrazolo[4,3-d]pyrimidine derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Introduction of the thioacetamide functionality.
- Final modification to incorporate the 3,5-dimethylphenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Compound C5 , a related pyrazole derivative, exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 0.08 μM, indicating strong potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of EGFR Kinase : Similar compounds have shown significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Antiproliferative Studies : In vitro studies demonstrated that derivatives similar to this compound significantly inhibited tumor growth in various cancer cell lines .
Compound Cell Line Tested IC₅₀ (μM) C5 MCF-7 0.08 C6 HepG2 0.10 C7 A549 0.15 - Docking Studies : Computational docking simulations have suggested effective binding interactions between the compound and target proteins involved in tumor growth regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
